N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide
Description
N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and an acetamide group
Properties
IUPAC Name |
N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-4-14(2)22-18(26)13-24-9-11-25(12-10-24)21(28)19-15(3)16-7-5-6-8-17(16)23-20(19)27/h5-8,14H,4,9-13H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHWNGOSKUBVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene .
The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine under basic conditions. Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core would yield quinoline N-oxide, while reduction of the carbonyl group would yield a hydroxyl derivative .
Scientific Research Applications
N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinoline derivatives.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various receptors, modulating their activity. The acetamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics.
Acetamide derivatives: Compounds like acetamide and N-ethylacetamide are used in various industrial applications
Uniqueness
N-butan-2-yl-2-[4-(4-methyl-2-oxo-1H-quinoline-3-carbonyl)piperazin-1-yl]acetamide is unique due to its combination of a quinoline core, piperazine ring, and acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
